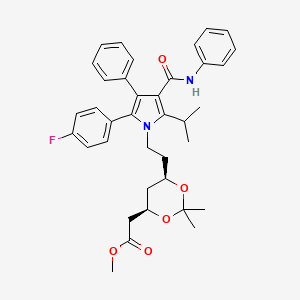
Atorvastatin Acetonide Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atorvastatin Acetonide Methyl Ester is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels in the blood. This compound is characterized by its molecular formula C37H41FN2O5 and a molecular weight of 612.73 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Acetonide Methyl Ester involves several steps. One common method includes the hydrogenation of tert-butyl isopropylidene nitrile to tert-butyl isopropylidene amine, followed by condensation with the diketone of atorvastatin to form the acetonide ester . The acetonide ester is then deprotected to form a diol ester by dissolving it in methanol and treating it with an acid. The diol ester is subsequently saponified to form a sodium salt, which is reacidified to yield the free diol acid. Finally, atorvastatin lactone is formed from the diol acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving additional purification steps such as crystallization and extraction to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Atorvastatin Acetonide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on lipid metabolism and cholesterol biosynthesis.
Medicine: Investigated for its potential as a lipid-lowering agent and its effects on cardiovascular health.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
Wirkmechanismus
Atorvastatin Acetonide Methyl Ester exerts its effects primarily by inhibiting the enzyme HMG-CoA reductase , which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. This mechanism is similar to that of atorvastatin, the parent compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin: The parent compound, widely used as a cholesterol-lowering agent.
Fluvastatin: Another statin with a similar mechanism of action.
Lovastatin: A naturally occurring statin with similar lipid-lowering effects.
Pravastatin: Known for its hydrophilic properties and lower risk of drug interactions.
Rosuvastatin: A potent statin with a longer half-life and higher efficacy.
Uniqueness
Atorvastatin Acetonide Methyl Ester is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially different therapeutic effects compared to other statins. Its acetonide and methyl ester groups may influence its solubility, stability, and bioavailability .
Eigenschaften
CAS-Nummer |
1353049-81-6 |
|---|---|
Molekularformel |
C37H41FN2O5 |
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
methyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(42)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29-22-30(23-31(41)43-5)45-37(3,4)44-29/h6-19,24,29-30H,20-23H2,1-5H3,(H,39,42)/t29-,30-/m1/s1 |
InChI-Schlüssel |
BAFAFJRQDLTQHZ-LOYHVIPDSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)
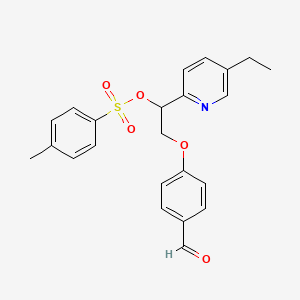

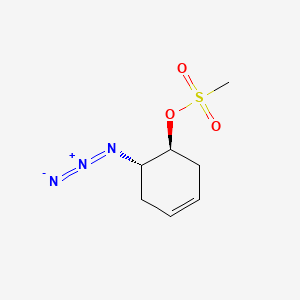


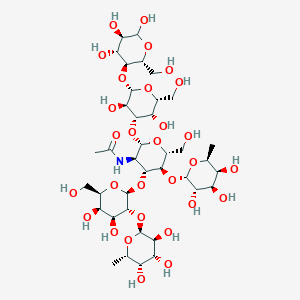
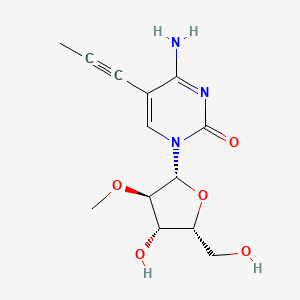
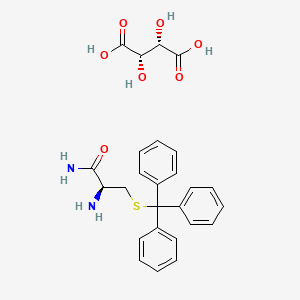


![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B11825977.png)

